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Abstract
The Coiled-Coil Domain-Containing Protein 102 (CCDC102) gene family, comprising the

paralogs CCDC102A and CCDC102B, encodes for proteins integral to fundamental cellular

processes. These proteins, also known as Impilins, are primarily implicated in the regulation of

centrosome cohesion and duplication, critical events for maintaining genomic stability during

cell division. Genetic variants in both paralogs have been linked to distinct human pathologies,

highlighting their importance in cellular homeostasis and disease. CCDC102A variants are

associated with primary immunodeficiency and hypotrichosis, while variants in CCDC102B are

linked to a risk of low vision and blindness in individuals with high myopia. This technical guide

provides a comprehensive overview of the current understanding of the CCDC102 gene family,

detailing their molecular functions, associated signaling pathways, and the methodologies

employed in their study. This document is intended to serve as a resource for researchers and

clinicians working to further elucidate the roles of these proteins in health and disease and to

explore their potential as therapeutic targets.

Introduction
The Impilin gene family consists of two paralogs in humans: CCDC102A and CCDC102B. Both

genes encode for proteins characterized by coiled-coil domains, which are structural motifs that

facilitate protein-protein interactions. These interactions are central to their function in

maintaining the structural integrity of the centrosome, the primary microtubule-organizing
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center in animal cells. The proper functioning of the centrosome is paramount for accurate

chromosome segregation during mitosis, and its dysregulation can lead to aneuploidy and

cellular dysfunction, hallmarks of many diseases, including cancer.

Recent research has begun to unravel the specific roles of each paralog, revealing both

functional overlap and distinct associations with human genetic disorders. This guide will delve

into the molecular biology of CCDC102A and CCDC102B, presenting the current knowledge in

a structured format to aid in research and drug development efforts.

Data Presentation: Quantitative Data Summary
A note on the data: The following tables are presented with placeholder data. Direct, real-time

querying of databases such as the Genotype-Tissue Expression (GTEx) portal and the

Genome Aggregation Database (gnomAD) is required to obtain the most current and

comprehensive quantitative data.

Gene Expression Profile
The expression levels of CCDC102A and CCDC102B across various human tissues can

provide insights into their tissue-specific functions. The GTEx portal is a valuable resource for

this information.

Table 1: Placeholder Median Gene Expression of CCDC102A and CCDC102B across Selected

Human Tissues (Transcripts Per Million - TPM)
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Tissue CCDC102A (Median TPM) CCDC102B (Median TPM)

Whole Blood 15.2 8.5

Skin - Sun Exposed 10.8 5.1

Lung 12.3 7.9

Testis 25.6 18.2

Ovary 9.7 6.3

Brain - Cortex 8.1 4.2

Retinal Pigment Epithelium Data not readily available
Reported to be strongly

expressed[1]

Variant Frequencies
Understanding the frequency of genetic variants in the general population is crucial for

assessing their potential pathogenicity. The gnomAD database provides allele frequencies for a

vast number of variants across different populations.

Table 2: Placeholder Allele Frequencies of Selected Pathogenic or Disease-Associated

Variants in CCDC102A and CCCDC102B

Gene Variant ID
Associated
Condition

Global Allele
Frequency
(gnomAD)

CCDC102A Specific variant ID
Immunodeficiency

32A
e.g., 0.00001

CCDC102A Specific variant ID Hypotrichosis 12 e.g., 0.00005

CCDC102B rs11873439 Myopic Maculopathy e.g., 0.12345[1]

Protein-Protein Interaction Affinities
The function of CCDC102 proteins is mediated through their interactions with other proteins.

While the interacting partners are known, quantitative binding affinity data (e.g., dissociation
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constants, Kd) are not readily available in the literature and would require specific biophysical

experimentation to determine.

Table 3: Known Protein Interactors of CCDC102A and CCDC102B

CCDC102
Protein

Interacting
Partner

Cellular
Location

Function of
Interaction

Binding
Affinity (Kd)

CCDC102A
C-Nap1

(CEP250)
Centrosome

Centrosome

cohesion
Not available

CCDC102A Nek2A Centrosome

Regulation of

centrosome

cohesion

Not available

CCDC102A KIAA1671 - Unknown Not available

CCDC102A DOK4 - Unknown Not available

CCDC102B
C-Nap1

(CEP250)
Centrosome

Recruitment to

the centrosome
Not available

CCDC102B Rootletin Centrosome
Centrosome

linker assembly
Not available

CCDC102B LRRC45 Centrosome
Centrosome

linker assembly
Not available

CCDC102B Nek2A Centrosome

Phosphorylation-

mediated

dissociation

Not available

Signaling Pathways
CCDC102B in Centrosome Cohesion
CCDC102B plays a crucial role in maintaining the connection between the two centrioles of a

duplicated centrosome during the interphase of the cell cycle. This "centrosome cohesion" is

essential for the formation of a single microtubule-organizing center. At the onset of mitosis, this

cohesion must be resolved to allow for the separation of the centrosomes and the formation of

a bipolar spindle. This process is tightly regulated by phosphorylation.
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The NIMA-related kinase Nek2A is a key regulator of centrosome separation.[2] In late G2

phase, Nek2A phosphorylates several components of the centrosome linker, including

CCDC102B.[3][4] This phosphorylation event leads to the dissociation of CCDC102B from the

centrosome, which contributes to the dissolution of the linker and allows the centrosomes to

separate.[3] CCDC102B is recruited to the proximal ends of centrioles by C-Nap1 and interacts

with other linker components like rootletin and LRRC45.[3][4]
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CCDC102B signaling in centrosome cohesion.

CCDC102A in Centrosome Duplication and Cohesion
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Recent evidence suggests that CCDC102A also localizes to the centrosome and plays a dual

role in both centrosome duplication and cohesion.[5] Similar to its paralog, CCDC102A is

thought to interact with C-Nap1 and is regulated by Nek2A phosphorylation to control

centrosome cohesion.[5] Additionally, CCDC102A appears to have a distinct role in preventing

centrosome overduplication by modulating the interaction between key duplication factors,

Cep192 and Cep152.[5] The precise molecular mechanisms underlying its roles in

immunodeficiency and hypotrichosis are still under investigation but may relate to defects in

cell division and proliferation in immune and hair follicle cells, respectively.
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Dual roles of CCDC102A at the centrosome.

Experimental Protocols
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The study of CCDC102A and CCDC102B involves a range of molecular and cellular biology

techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Protein
Interactions
This protocol is used to determine the in vivo interaction partners of a target protein.

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Antibody specific to the bait protein (e.g., anti-CCDC102B).

Protein A/G magnetic beads.

Wash buffer (e.g., PBS with 0.1% Tween-20).

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

SDS-PAGE gels and Western blotting apparatus.

Procedure:

Culture and harvest cells expressing the bait protein.

Lyse the cells in ice-cold lysis buffer.

Clarify the lysate by centrifugation to remove cellular debris.

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4

hours at 4°C with gentle rotation.

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2

hours at 4°C to capture the antibody-protein complexes.
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Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Elute the protein complexes from the beads using elution buffer.

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the

suspected interacting partners.
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Co-Immunoprecipitation workflow.
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siRNA-mediated Knockdown and Rescue Experiments
This technique is used to study the function of a gene by transiently reducing its expression

and then re-introducing a modified version of the gene to confirm the specificity of the observed

phenotype.

Materials:

siRNA targeting the gene of interest (e.g., CCDC102B).

Non-targeting control siRNA.

Lipid-based transfection reagent.

Opti-MEM or other serum-free medium.

Expression plasmid encoding an siRNA-resistant version of the gene (rescue construct).

Cell culture medium and plates.

Procedure:

Knockdown:

Seed cells in antibiotic-free medium and allow them to adhere.

Dilute the siRNA (targeting and control) and the transfection reagent separately in serum-

free medium.

Combine the diluted siRNA and transfection reagent and incubate to allow complex

formation.

Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

Assess knockdown efficiency by qPCR or Western blotting.

Rescue:
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24 hours after siRNA transfection, transfect the cells with the siRNA-resistant expression

plasmid using a suitable transfection reagent.

Incubate for an additional 24-48 hours.

Analyze the cells for the reversal of the knockdown phenotype.
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siRNA knockdown and rescue experimental workflow.
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Immunofluorescence Staining of Centrosomal Proteins
This method is used to visualize the subcellular localization of proteins within the cell.

Materials:

Cells grown on coverslips.

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

Primary antibodies against the protein of interest (e.g., anti-CCDC102B) and a centrosomal

marker (e.g., anti-gamma-tubulin).

Fluorescently labeled secondary antibodies.

DAPI for nuclear counterstaining.

Mounting medium.

Fluorescence microscope.

Procedure:

Fix the cells on coverslips with the appropriate fixative.

Permeabilize the cells to allow antibody entry.

Block non-specific antibody binding sites with blocking buffer.

Incubate the cells with the primary antibodies diluted in blocking buffer.

Wash the cells to remove unbound primary antibodies.

Incubate with fluorescently labeled secondary antibodies that recognize the primary

antibodies.
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Wash the cells to remove unbound secondary antibodies.

Counterstain the nuclei with DAPI.

Mount the coverslips onto microscope slides with mounting medium.

Visualize the protein localization using a fluorescence microscope.

Conclusion
The Impilin gene family, CCDC102A and CCDC102B, are emerging as critical regulators of

centrosome biology with direct implications for human health. While CCDC102B's role in

centrosome cohesion and its link to myopic maculopathy are becoming clearer, the functions of

CCDC102A in the immune system and hair follicle development are still being elucidated,

though recent findings point to a conserved role in centrosome integrity. Future research should

focus on obtaining quantitative data on protein expression, variant frequencies, and interaction

affinities to build more precise models of their function. Furthermore, a deeper understanding of

the signaling pathways in which these proteins operate will be crucial for the development of

targeted therapies for the associated diseases. This guide provides a solid foundation for these

future endeavors, summarizing the current knowledge and providing the methodological

framework for further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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